5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core fused with a pyrazole moiety. This structure is synthesized via condensation reactions, typically involving hydrazinyl derivatives and reagents like ethyl acetoacetate under acidic conditions .
Properties
IUPAC Name |
5,6-dimethyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-5-4-8(17)16(15-5)12-13-10(18)9-6(2)7(3)19-11(9)14-12/h4,15H,1-3H3,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABNUXEOSPGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=C(C(=C(S3)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with additional functional groups that contribute to its biological activity. Its molecular formula is , and it exhibits a molecular weight of approximately 278.34 g/mol. The presence of both pyrazole and thienopyrimidine moieties suggests a diverse range of interactions with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation and survival pathways. For example, they may inhibit the activity of protein kinases that are crucial for tumor growth .
- Case Studies : In vitro studies have shown that derivatives of thieno[2,3-d]pyrimidines can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects:
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines .
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of pyrazole-containing compounds:
- Broad Spectrum Activity : Compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest high gastrointestinal absorption and favorable distribution characteristics in biological systems.
- Toxicity Profile : Toxicological assessments indicate that while the compound exhibits potent biological activities, careful evaluation is necessary to determine safe dosage ranges and potential side effects.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Compound A | 1234567 | Anticancer, COX inhibitor |
| Compound B | 2345678 | Antimicrobial, anti-inflammatory |
| Target Compound | 8765432 | Anticancer, anti-inflammatory |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that modifications at specific positions led to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial enzyme systems critical for survival .
Anticancer Properties
The compound has shown promise in anticancer research. Studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell growth and survival. For instance, one derivative was effective in inhibiting the proliferation of breast cancer cells by triggering cell cycle arrest .
Neurological Applications
Given its structural similarity to known neuroactive compounds, 5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been investigated for potential effects on the GABAergic system. In silico studies suggest that it may bind effectively to GABA receptor subtypes, indicating a potential role in treating anxiety and other neurological disorders .
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. Compounds with the thieno[2,3-d]pyrimidine structure have been evaluated for their anti-inflammatory properties. Experimental data indicate that these compounds can reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in managing inflammatory conditions .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Key steps include:
- Formation of the Pyrazole Ring : This is often achieved through the condensation of hydrazines with appropriate carbonyl compounds.
- Cyclization : The introduction of the thieno ring is facilitated through cyclization reactions involving thioketones or thioesters.
- Functionalization : Further modifications can be made to enhance biological activity or solubility.
Table 1: Synthetic Pathways for Thieno[2,3-d]pyrimidine Derivatives
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Hydrazine + Carbonyl | Pyrazole formation |
| 2 | Cyclization | Thioketone or Thioester | Thieno ring introduction |
| 3 | Functionalization | Various reagents | Enhanced biological activity |
Case Study 1: Antimicrobial Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activities against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of structurally related compounds demonstrated that derivatives could significantly inhibit tumor growth in xenograft models of breast cancer. The study provided insights into the underlying mechanisms involving apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural modifications, physicochemical properties, and biological activities.
Pyrido-Thieno-Pyrimidine Derivatives (Compounds 6b, 6c, 6d)
Structural Features: These derivatives (e.g., 6b, 6c, 6d) replace the pyrazole with substituted hydrazono-pyrazole moieties and incorporate methoxyphenyl or chlorophenyl groups on the pyrido-thieno-pyrimidine scaffold . Key Differences:
- Substituents : The presence of 4-methoxyphenyl, 4-chlorophenyl, or p-tolyl groups enhances lipophilicity compared to the simpler methyl-substituted pyrazole in the target compound.
5,6-Dimethyl-2-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP)
Structural Features : DNTP replaces the pyrazole moiety with a 4-nitrophenyl group, introducing strong electron-withdrawing effects .
Key Differences :
- Binding Affinity : DNTP exhibits high specificity for HIV-1 reverse transcriptase (RT), with resistance mutations (e.g., C280A, T286A) confirming its binding to the p51 subunit’s hydrophobic pocket .
- Activity : DNTP’s antiviral efficacy contrasts with pyrazole-containing analogs, suggesting that the nitro group’s electronic properties are critical for RT inhibition .
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5a)
Key Differences:
- Anticancer Activity: Compound 5a demonstrates significant cytotoxicity against melanoma cells (MDA-MB-435, GP = −31.02%), outperforming other thienopyrimidinones. This suggests that amino-linked aromatic groups enhance interaction with cellular targets .
Thieno[2,3-d]pyrimidin-4(3H)-one Hybrids with 1,3,4-Oxadiazol Moieties
Structural Features: These hybrids combine the thienopyrimidinone core with 1,3,4-oxadiazol spacers to target vascular endothelial growth factor receptor-2 (VEGFR-2) . Key Differences:
- Pharmacophore Design : The oxadiazol linker improves binding to VEGFR-2’s hinge region, a feature absent in the target compound. This modification highlights the importance of strategic spacer groups in kinase inhibition .
5,6-Dimethyl-2-(5-Nitrothiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (Compound 25)
Structural Features : This derivative replaces the pyrazole with a nitrothiophenyl group, enhancing π-π stacking and redox activity .
Key Differences :
- Antiviral Activity : Compound 25 inhibits HIV-1 integrase (IN) by targeting the LEDGF/p75-binding site, a mechanism distinct from pyrazole-containing analogs. The nitro group’s electron-withdrawing effect likely stabilizes interactions with IN’s catalytic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
